molecular formula C23H27N3O2 B11650998 (4Z)-4-[4-(dipropylamino)benzylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione

(4Z)-4-[4-(dipropylamino)benzylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione

Cat. No.: B11650998
M. Wt: 377.5 g/mol
InChI Key: ASULKLMNSDTZOI-PGMHBOJBSA-N
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Description

This compound features a pyrazolidine-3,5-dione core, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{[4-(DIPROPYLAMINO)PHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)PYRAZOLIDINE-3,5-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(dipropylamino)benzaldehyde with 1-(4-methylphenyl)pyrazolidine-3,5-dione under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-{[4-(DIPROPYLAMINO)PHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)PYRAZOLIDINE-3,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.

    Substitution: Nitric acid, halogens; often in the presence of catalysts or under controlled temperatures.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of nitro, halo, or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-{[4-(DIPROPYLAMINO)PHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)PYRAZOLIDINE-3,5-DIONE is used as a building block for the synthesis of more complex molecules

Biology

The compound’s biological activity makes it a candidate for research in pharmacology and biochemistry. It can be used to study enzyme interactions, receptor binding, and cellular pathways.

Medicine

In medicine, (4Z)-4-{[4-(DIPROPYLAMINO)PHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)PYRAZOLIDINE-3,5-DIONE is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

Industrially, the compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (4Z)-4-{[4-(DIPROPYLAMINO)PHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)PYRAZOLIDINE-3,5-DIONE involves its interaction with specific molecular targets. The dipropylamino group can interact with biological receptors, while the pyrazolidine-3,5-dione core can participate in hydrogen bonding and other interactions. These interactions can modulate various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-4-{[4-(DIPROPYLAMINO)PHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)PYRAZOLIDINE-3,5-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike simpler compounds like dichloroaniline, this compound’s structure allows for more complex interactions and applications.

Properties

Molecular Formula

C23H27N3O2

Molecular Weight

377.5 g/mol

IUPAC Name

(4Z)-4-[[4-(dipropylamino)phenyl]methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione

InChI

InChI=1S/C23H27N3O2/c1-4-14-25(15-5-2)19-12-8-18(9-13-19)16-21-22(27)24-26(23(21)28)20-10-6-17(3)7-11-20/h6-13,16H,4-5,14-15H2,1-3H3,(H,24,27)/b21-16-

InChI Key

ASULKLMNSDTZOI-PGMHBOJBSA-N

Isomeric SMILES

CCCN(CCC)C1=CC=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)C

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)C

Origin of Product

United States

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